molecular formula C8H6N2O2 B575741 4-Phenyl-1,2,3-oxadiazol-5-ol CAS No. 160565-73-1

4-Phenyl-1,2,3-oxadiazol-5-ol

Cat. No.: B575741
CAS No.: 160565-73-1
M. Wt: 162.148
InChI Key: LZHPILPTCHVIIL-UHFFFAOYSA-N
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Description

4-Phenyl-1,2,3-oxadiazol-5-ol is a chemical compound belonging to the 1,2,3-oxadiazole family, a class of heterocyclic compounds known for their diverse applications in organic synthesis and medicinal chemistry research. It features a phenyl substituent at the 4-position of the oxadiazole ring. Researchers value this scaffold for its potential as a synthetic intermediate and its utility in exploring new chemical spaces for biological activity. It is important to note that the 1,2,3-oxadiazole ring is known to be relatively unstable compared to its other isomers (such as 1,2,4-oxadiazole and 1,3,4-oxadiazole), which can influence its handling and application in research settings . Oxadiazole derivatives, in general, are investigated for a broad spectrum of pharmacological activities. These include antimicrobial, anticancer, anti-inflammatory, and antifungal properties, making them a significant focus in the development of new therapeutic agents . The specific biological profile and research value of this compound would be a subject for empirical investigation, as its mechanism of action is likely highly dependent on the specific target and the nature of its substituents. This compound is intended for use by qualified researchers in a controlled laboratory environment to further explore these potential applications and properties. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-phenyl-2H-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-7(9-10-12-8)6-4-2-1-3-5-6/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHPILPTCHVIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Cyclization

The cyclization of hydrazide precursors remains a cornerstone in oxadiazole synthesis. For 4-phenyl-1,2,3-oxadiazol-5-ol, substituted hydrazides undergo intramolecular cyclization under basic conditions. For example, aryl hydrazides react with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to form intermediate thiol derivatives, which are subsequently oxidized to yield the oxadiazole ring.

Reaction Conditions:

  • Solvent: Absolute ethanol

  • Temperature: Reflux (78°C)

  • Time: 10–12 hours

  • Yield: 60–75%

A representative pathway involves:

  • Esterification: p-Nitrophenol reacts with ethyl chloroacetate to form an ester derivative.

  • Hydrazide Formation: The ester is treated with hydrazine hydrate to generate the hydrazide.

  • Cyclization: The hydrazide reacts with CS₂ and KOH, followed by oxidative cyclization to yield the oxadiazole core.

Oxidative Cyclization with Iodine

Molecular iodine (I₂) serves as a mild oxidizing agent in solvent-free conditions. Aryl hydrazides and aldehydes are ground with iodine in a mortar, initiating a one-pot cyclization-oxidation sequence. This method avoids toxic solvents and reduces reaction time.

Optimized Parameters:

  • Catalyst: Iodine (10 mol%)

  • Conditions: Solvent-free, room temperature

  • Time: 30–45 minutes

  • Yield: 70–85%

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics by enabling rapid and uniform heating. This approach has been adapted for 1,2,3-oxadiazoles using aryl hydrazides and orthoesters under catalyst-free conditions.

Procedure:

  • A mixture of hydrazide and triethyl orthoformate is irradiated in a microwave reactor.

  • Cyclodehydration occurs within 5–10 minutes at 60% power (300 W).

Advantages:

  • Time Reduction: 90% shorter than conventional heating.

  • Yield Improvement: 80–90%.

Green Chemistry Approaches

Mechanochemical Grinding

Solid-state reactions minimize solvent use and enhance atom economy. Hydrazides and aldehydes are mechanically ground with iodine, achieving cyclization via friction-induced energy transfer.

Key Data:

ParameterValue
Grinding Time20–30 minutes
CatalystIodine (10 mol%)
Yield65–80%

Aqueous-Phase Synthesis

Water serves as a green solvent for oxadiazole formation. Hydrazides react with aldehydes in the presence of ceric ammonium nitrate (CAN) at room temperature, followed by oxidative cyclization.

Conditions:

  • Solvent: Water

  • Catalyst: CAN (15 mol%)

  • Time: 2–4 hours

  • Yield: 75–85%

Catalytic Methods

Scandium Triflate-Catalyzed Cyclization

Scandium triflate [Sc(OTf)₃] facilitates the cyclization of nitrile derivatives with hydroxylamine, forming the oxadiazole ring. This method is highly selective for the 1,2,3-isomer.

Reaction Pathway:

  • Nitrile Oxide Formation: Phenyl nitrile reacts with hydroxylamine.

  • Cycloaddition: The nitrile oxide undergoes [3+2] cycloaddition with a dipolarophile.

  • Rearrangement: Acid-catalyzed rearrangement yields the target compound.

Performance Metrics:

  • Catalyst Loading: 5 mol%

  • Yield: 70–78%

  • Purity: >95%

Comparative Analysis of Methods

The table below summarizes the efficiency of key synthetic routes:

MethodConditionsTimeYieldAdvantagesLimitations
Base-CatalyzedReflux, KOH12h60–75%High purityLong reaction time
Microwave300 W, solvent-free10m80–90%Rapid, energy-efficientSpecialized equipment needed
MechanochemicalGrinding, I₂30m65–80%Solvent-free, scalableModerate yields
Aqueous-PhaseWater, CAN4h75–85%Eco-friendlySensitive to pH
Scandium TriflateRT, Sc(OTf)₃6h70–78%High selectivityCostly catalyst

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1,2,3-oxadiazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Overview

4-Phenyl-1,2,3-oxadiazol-5-ol is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its diverse biological activities. This article explores its applications in scientific research, focusing on its anticancer, antibacterial, and other therapeutic potentials.

Biological Activities

This compound exhibits significant biological activities that make it a candidate for further research and application.

Anticancer Properties

Research indicates that this compound has notable antiproliferative activity against various cancer cell lines. For example:

CompoundCancer Cell LineIC (µM)
This compoundMCF-7 (breast cancer)0.65
This compoundHeLa (cervical cancer)2.41

Studies have shown that derivatives of this compound can inhibit the growth of cancer cells effectively, suggesting potential development into therapeutic agents for cancer treatment .

Antibacterial Activity

The compound also exhibits antibacterial properties by interacting with bacterial enzymes and disrupting microbial physiology. It has been shown to inhibit key metabolic enzymes essential for bacterial growth. Notably:

  • Low to moderate doses demonstrate significant antibacterial activity without notable toxicity to mammalian cells .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound and its derivatives:

  • In Vitro Studies : Investigations have demonstrated that compounds derived from this oxadiazole scaffold exhibit significant antiproliferative effects against various cancer cell lines such as MCF-7 and HeLa .
  • Mechanism of Action : The compound's mechanism involves the modulation of gene expression related to oxidative stress protection and inhibition of key metabolic pathways in bacteria .
  • In Silico Studies : Computational studies have predicted the binding affinity of this compound with biological targets like tubulin and human serum albumin, providing insights into its pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of 4-Phenyl-1,2,3-oxadiazol-5-ol involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Isomerism and Substituent Effects

The position of heteroatoms and substituents significantly impacts physicochemical and biological properties. Key comparisons include:

Compound Name Oxadiazole Isomer Substituents Key Features
4-Phenyl-1,2,3-oxadiazol-5-ol 1,2,3 Phenyl (C4), -OH (C5) High polarity due to -OH; potential for H-bonding
5-Phenyl-1,3,4-oxadiazol-2-amine 1,3,4 Phenyl (C5), -NH₂ (C2) Amine group enhances nucleophilicity; used in crystal structure studies
2-Methylthio-5-(2-phenyl)phenyl-1,3,4-oxadiazole 1,3,4 Methylthio (C2), biphenyl (C5) Lipophilic due to methylthio; altered electronic properties
Phenol, 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]- 1,3,4 Methoxyphenyl (C5), -OH (C2) Methoxy group increases electron density; moderate toxicity
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid 1,2,4 Phenyl (C3), butanoic acid (C5) Carboxylic acid enhances solubility in polar solvents; drug design utility

Key Observations :

  • 1,2,3-Oxadiazoles (target compound) exhibit distinct reactivity due to less common heteroatom arrangement.
  • Hydroxyl groups (e.g., in this compound) increase polarity and solubility in polar solvents like water or methanol, whereas methylthio or methoxy groups enhance lipophilicity .

Physical and Chemical Properties

  • Solubility: this compound: Likely soluble in DMSO or methanol (inferred from hydroxyl group) . 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid: Soluble in chloroform, methanol, and DMSO due to carboxylic acid . 2-Methylthio derivatives: Prefer organic solvents like chloroform .
  • Melting Points: 5-Phenyl-1,3,4-oxadiazol-2-amine: Crystallizes with defined bond lengths (mean σ(C–C) = 0.004 Å) .

Stability and Spectroscopic Data

  • NMR : 1,3,4-Oxadiazoles show characteristic peaks at δ 8.1–8.3 ppm for aromatic protons .
  • IR : Hydroxyl groups in this compound would exhibit strong O-H stretches (~3200 cm⁻¹) .

Biological Activity

4-Phenyl-1,2,3-oxadiazol-5-ol is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its oxadiazole ring, which is known for its ability to interact with biological targets. The presence of the phenyl group enhances its lipophilicity, potentially improving membrane permeability and biological activity.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound derivatives. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines:

  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of tubulin polymerization and interference with microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells.
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF7 (Breast)10.5Tubulin inhibition
4-(Substituted phenyl)-1,2,3-oxadiazol-5-olHCT116 (Colon)8.7Apoptosis induction

Studies have shown that derivatives of this compound exhibit significant cytotoxicity against breast cancer (MCF7), colon cancer (HCT116), and cervical cancer (HeLa) cells .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Research indicates that it exhibits activity against a range of bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The oxadiazole ring system is believed to play a crucial role in the interaction with microbial membranes, leading to disruption and cell death .

3. Antidiabetic Potential

Recent studies have explored the potential of oxadiazole derivatives in managing diabetes through their antiglycation properties. These compounds may inhibit the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications.

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study conducted by Singh et al., a series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity using MTT assays. The results indicated that certain derivatives showed IC50 values as low as 8 µM against HCT116 cells, demonstrating strong potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

A study by Elsayed et al. assessed the antimicrobial efficacy of various oxadiazole compounds against clinically relevant pathogens. The findings suggested that modifications on the phenyl ring significantly influenced antimicrobial potency, with some compounds exhibiting MIC values comparable to standard antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds may act as enzyme inhibitors affecting pathways critical for cancer cell survival.
  • Membrane Disruption : The lipophilic nature allows these compounds to integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Induction of Apoptosis : Through modulation of apoptotic pathways via caspase activation or mitochondrial dysfunction.

Q & A

Q. What are the standard synthetic routes for 4-Phenyl-1,2,3-oxadiazol-5-ol, and what are their mechanistic considerations?

The synthesis typically involves cyclization reactions of phenyl-substituted precursors. For example, hydrazine derivatives can react with carbonyl compounds under acidic conditions to form the oxadiazole ring. Key intermediates include phenylhydrazine and glyoxylic acid derivatives. Reaction conditions (e.g., temperature, solvent polarity, and catalyst use) significantly influence yield and purity. Characterization via 1H^1H-NMR and IR spectroscopy is critical to confirm ring formation and substituent positions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H^1H-NMR : Identifies aromatic proton environments and hydrogen bonding interactions (e.g., OH group at position 5).
  • IR Spectroscopy : Confirms the presence of oxadiazole ring vibrations (~1600 cm1^{-1}) and hydroxyl stretching (~3200 cm1^{-1}).
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns. Cross-validation with X-ray crystallography (e.g., SHELX-refined structures) ensures accuracy in structural assignments .

Q. What safety precautions are required when handling this compound in the lab?

Based on analogous oxadiazole derivatives:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard).
  • Storage : Keep in a cool, dry place away from oxidizing agents. Refer to Safety Data Sheets (SDS) for specific toxicity profiles (e.g., acute oral toxicity H302) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound?

  • Step 1 : Validate experimental data using high-resolution techniques (e.g., single-crystal X-ray diffraction refined via SHELXL ).
  • Step 2 : Re-examine computational models (e.g., DFT calculations) with adjusted basis sets to account for electron-withdrawing effects of the oxadiazole ring.
  • Step 3 : Analyze hydrogen-bonding networks (graph set analysis ) to identify intermolecular interactions that may alter spectroscopic or crystallographic outcomes.

Q. What strategies optimize the regioselectivity of this compound derivatives in drug discovery applications?

  • Electronic Modulation : Introduce electron-donating/withdrawing groups at the phenyl ring to direct reactivity.
  • Steric Control : Use bulky substituents to block undesired reaction sites.
  • Biological Testing : Screen derivatives against target enzymes (e.g., kinases) to correlate substituent effects with bioactivity. Analogous thiazole derivatives show promise in medicinal chemistry .

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

  • Hydrogen Bonding : The hydroxyl group at position 5 often forms O–H···N bonds with adjacent oxadiazole rings, creating chains or sheets.
  • π-π Stacking : Phenyl rings contribute to layered arrangements, stabilizing the lattice. Graph set analysis (e.g., Etter’s rules ) and Hirshfeld surface calculations quantify these interactions, aiding in polymorph prediction.

Q. What methodologies address low yields in the synthesis of this compound analogs?

  • Catalytic Optimization : Employ transition-metal catalysts (e.g., Pd/Cu) for C–N coupling steps.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve purity.
  • Workflow Integration : Use high-throughput screening to identify optimal conditions.

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